molecular formula C14H12N4OS B7584961 N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide

N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide

Cat. No. B7584961
M. Wt: 284.34 g/mol
InChI Key: QUHPLMLCHSZZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide, commonly known as MTZP, is a synthetic compound with potential therapeutic applications. MTZP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of MTZP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. MTZP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. MTZP has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
MTZP has been shown to have various biochemical and physiological effects. In cancer research, MTZP has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and MTZP has been shown to have anti-inflammatory properties. MTZP has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MTZP has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use in lab experiments. MTZP has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MTZP has not been extensively studied in vivo, which limits its potential use in animal studies.

Future Directions

There are several potential future directions for research on MTZP. One area of research could focus on the development of more effective synthesis methods for MTZP, which could improve its availability for research purposes. Another area of research could focus on the development of more effective delivery methods for MTZP, which could improve its potential use in clinical settings. Additionally, further research could be done to explore the potential use of MTZP in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion:
In conclusion, MTZP is a synthetic compound with potential therapeutic applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential uses, MTZP shows promise as a potential treatment for cancer, inflammation, and neurological disorders. Further research is needed to explore its potential uses and limitations for lab experiments and clinical settings.

Synthesis Methods

MTZP can be synthesized using a multistep process involving the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with phenylhydrazine to form 3-methyl-1,2-thiazol-5-ylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenyl-3-(3-methyl-1,2-thiazol-5-yl)pyrazole-4,5-dicarboxylic acid ethyl ester, which is subsequently hydrolyzed to form MTZP.

Scientific Research Applications

MTZP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MTZP has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and MTZP has been shown to have anti-inflammatory properties. In neurological research, MTZP has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-10-9-13(20-17-10)15-14(19)12-7-8-18(16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHPLMLCHSZZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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